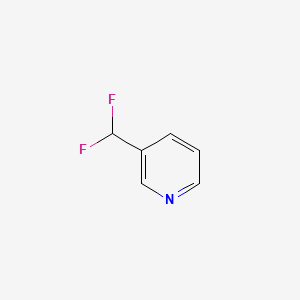

3-(Difluoromethyl)pyridine

Descripción general

Descripción

3-(Difluoromethyl)pyridine is a fluorinated organic compound with the molecular formula C6H5F2N. It is a derivative of pyridine, where a difluoromethyl group (CF2H) is attached to the third position of the pyridine ring. This compound has gained significant attention in medicinal and agricultural chemistry due to its unique properties, including enhanced lipophilicity, bioavailability, and metabolic stability .

Aplicaciones Científicas De Investigación

3-(Difluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals, including herbicides and fungicides

Mecanismo De Acción

Target of Action

3-(Difluoromethyl)pyridine is a fluorinated building block . It is primarily targeted at the respiratory system . The difluoromethyl group (CF2H) in the compound plays a special role as it possesses an acidic proton, which may interact with the targeting enzymes through hydrogen bonding .

Mode of Action

The mode of action of this compound involves a radical process using oxazino pyridine intermediates . The selectivity can be readily switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment . This interaction with its

Safety and Hazards

3-(Difluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .

Direcciones Futuras

The field of organofluorine chemistry, which includes compounds like 3-(Difluoromethyl)pyridine, has seen rapid growth in recent years . The development of new reagents and catalysts has expanded the range of possible fluorination and fluoroalkylation reactions . Further advancements are expected as organofluorine compounds find increasing use in various applications .

Análisis Bioquímico

Biochemical Properties

3-(Difluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the difluoromethyl group can form hydrogen bonds with target enzymes, potentially serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction can modulate the enzyme’s activity, leading to changes in biochemical pathways. Additionally, this compound has been shown to participate in difluoromethylation reactions, which are crucial for the synthesis of bioactive compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins can lead to alterations in signal transduction pathways, affecting cellular responses to external stimuli. Furthermore, this compound can impact gene expression by binding to specific transcription factors or modifying epigenetic markers, thereby regulating the transcription of target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, the difluoromethyl group can form covalent bonds with the active site of enzymes, leading to enzyme inhibition. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors or modifying chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and enhancing cellular function. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can undergo difluoromethylation reactions, which are essential for the synthesis of bioactive molecules. Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes involved in metabolism . These interactions can lead to changes in metabolite levels and overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s biological activity and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular metabolism and energy production . The subcellular localization of this compound is crucial for its biological activity and its role in cellular processes .

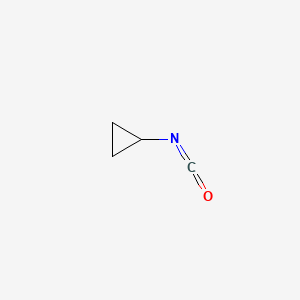

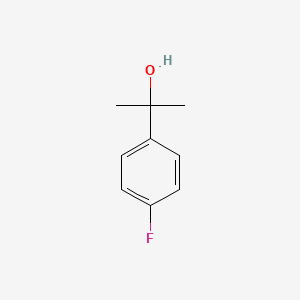

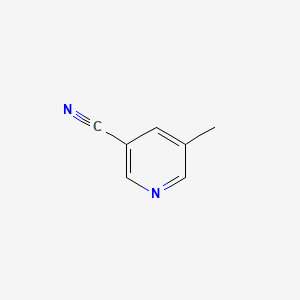

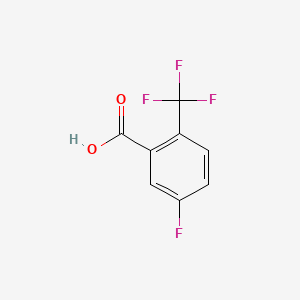

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridine can be achieved through various methods. One common approach involves the direct C−H-difluoromethylation of pyridines. This method is highly efficient and economical, utilizing mild conditions to introduce the difluoromethyl group into the pyridine ring . Another method involves the use of oxazino pyridine intermediates, which can be transformed into difluoromethylated pyridines through a radical process .

Industrial Production Methods: Industrial production of this compound typically involves metal-catalyzed cross-coupling reactions. These reactions are advantageous due to their high selectivity and efficiency. The use of difluorocarbene reagents has also been explored for large-scale production, providing a streamlined approach to access this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Difluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethylpyridine N-oxide.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products:

Oxidation: Difluoromethylpyridine N-oxide.

Reduction: 3-Methylpyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Comparación Con Compuestos Similares

- 2-(Difluoromethyl)pyridine

- 4-(Difluoromethyl)pyridine

- Trifluoromethylpyridine

Comparison: 3-(Difluoromethyl)pyridine is unique due to its specific positioning of the difluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound exhibits distinct regioselectivity in reactions and has been shown to have different pharmacokinetic properties .

Propiedades

IUPAC Name |

3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRKGTFBASUFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997893 | |

| Record name | 3-(Difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-44-1 | |

| Record name | 3-(Difluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel synthetic route has been developed for functionalizing 3-(difluoromethyl)pyridine?

A1: Recent research [] has unveiled a novel method for functionalizing this compound. This method utilizes direct deprotonation of the -CHF2 group using a lithiated base in THF, followed by trapping with various electrophiles. This approach allows for the introduction of diverse functional groups to the molecule. Notably, in situ quenching with a suitable electrophile yields 3-pyridyl-CF2-SiMe2Ph, a novel silylated compound. This compound serves as a versatile intermediate, enabling further functionalization with fluoride sources to generate a wider range of 3-(difluoroalkyl)pyridine derivatives that were previously inaccessible through direct deprotonation. This method represents a significant advancement in the synthesis and functionalization of this compound derivatives, potentially opening avenues for the development of novel compounds with tailored properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)

![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)